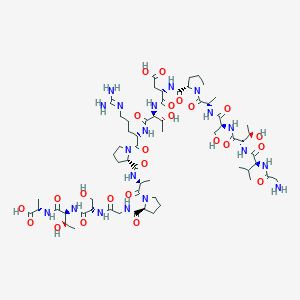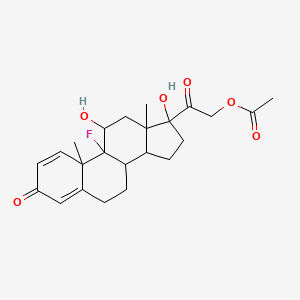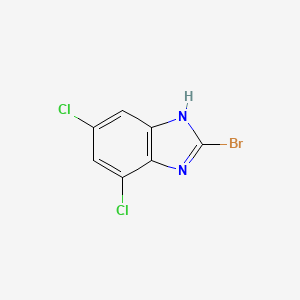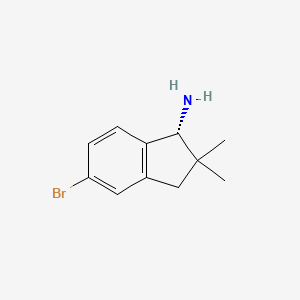
(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom attached to the indane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent amine.
Substitution: Formation of substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and receptors.
Medicine
In medicinal chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
®-5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
®-5-Iodo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can lead to different chemical and biological properties compared to its halogen analogs.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
XKCJHQVXVWDKME-JTQLQIEISA-N |
Isomerische SMILES |
CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C |
Kanonische SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


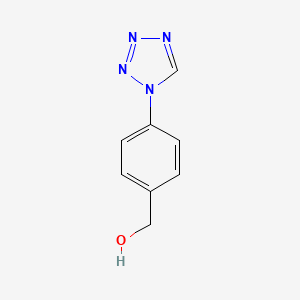
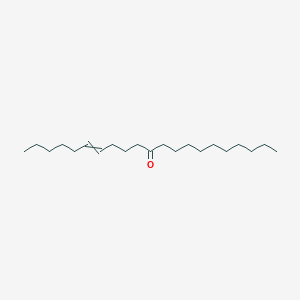
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
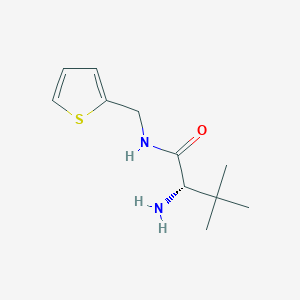
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
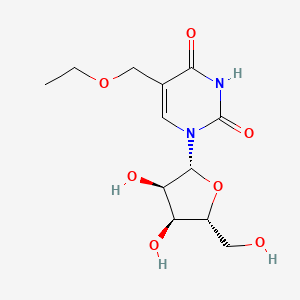
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
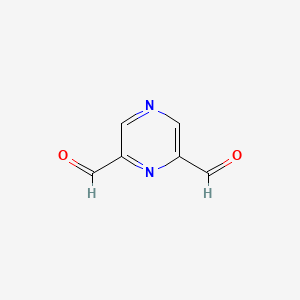
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
